Bienvenue dans la boutique en ligne BenchChem!

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid

Chiral resolution Enantioselective synthesis Absolute configuration

(3S)-3-Methyltetrahydrofuran-3-carboxylic acid (CAS 2322930-18-5) is a chiral, non-racemic tetrahydrofuran derivative bearing a quaternary stereogenic center at the 3-position, with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol. It belongs to the class of 3,3-disubstituted oxolane carboxylic acids, which serve as key intermediates in the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amide derivatives with reported pharmaceutical utility, including factor Xa inhibition and central nervous system applications.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
Cat. No. B8064007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Methyltetrahydrofuran-3-carboxylic acid
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCC1(CCOC1)C(=O)O
InChIInChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8)/t6-/m0/s1
InChIKeyFLZNEKJUIYLHAR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Methyltetrahydrofuran-3-carboxylic Acid: Chiral Heterocyclic Building Block for Enantioselective Synthesis


(3S)-3-Methyltetrahydrofuran-3-carboxylic acid (CAS 2322930-18-5) is a chiral, non-racemic tetrahydrofuran derivative bearing a quaternary stereogenic center at the 3-position, with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol [1]. It belongs to the class of 3,3-disubstituted oxolane carboxylic acids, which serve as key intermediates in the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amide derivatives with reported pharmaceutical utility, including factor Xa inhibition and central nervous system applications [2]. The (3S) absolute configuration is critical: stereochemistry at the quaternary carbon dictates downstream biological activity of derived APIs, a principle demonstrated across tetrahydrofuran-based protease inhibitors where individual enantiomers display divergent potency profiles [3].

Procurement Risks in Substituting (3S)-3-Methyltetrahydrofuran-3-carboxylic Acid: Stereochemical and Physicochemical Non-Interchangeability


The racemic mixture (CAS 1158760-45-2) or the (3R)-enantiomer (CAS 2200475-49-4) cannot substitute for the (3S)-enantiomer in stereochemically critical synthetic pathways. Chiral tetrahydrofuran-3-carboxylic acid derivatives utilized in drug discovery programs require defined absolute configuration because the quaternary carbon stereocenter directly influences the three-dimensional presentation of pharmacophoric elements to biological targets [1]. Racemic starting materials introduce a 50% inactive or antagonistic enantiomer burden and can complicate downstream chiral HPLC purification, increasing cost and reducing yield [2]. Furthermore, the 3-methyl substituent differentiates this compound from the des-methyl analogs (e.g., (S)-tetrahydrofuran-3-carboxylic acid, CAS 168395-26-4) by conferring a logP shift of approximately +0.4 units (from -0.30 to ~0.1), altered boiling point, and distinct hydrogen-bonding capacity that affects reactivity, solubility, and coupling efficiency in amide bond-forming reactions central to medicinal chemistry workflows .

Quantitative Differentiation Evidence: (3S)-3-Methyltetrahydrofuran-3-carboxylic Acid Versus Closest Analogs


Enantiomeric Identity: (3S) vs. (3R) Configuration as a Gatekeeper of Biological Activity

The (3S)-enantiomer (CAS 2322930-18-5) and the (3R)-enantiomer (CAS 2200475-49-4) are non-superimposable mirror images with identical molecular formula (C₆H₁₀O₃), molecular weight (130.14 g/mol), and computed logP (XLogP3-AA = 0.1), yet they differ in their InChI stereochemical descriptor layer: /t6-/m0/s1 for (3S) vs. /t6-/m1/s1 for (3R) [1]. This stereochemical divergence is not detectable by achiral QC methods (e.g., standard NMR, achiral HPLC). In tetrahydrofuran-based HIV-1 protease inhibitors, individual enantiomers produced via lipase-PS enzymatic resolution exhibit distinct enzyme inhibitory activities; (S) and (R) forms of the THF P2 ligand yield different Ki values and X-ray crystallographic binding poses within the S2 subsite [2].

Chiral resolution Enantioselective synthesis Absolute configuration

Lipophilicity Shift: Methyl-Substituted vs. Des-Methyl (S)-Tetrahydrofuran-3-Carboxylic Acid

The 3-methyl substituent on the target compound increases computed logP by approximately +0.4 log units relative to des-methyl (S)-tetrahydrofuran-3-carboxylic acid. The (3R)-enantiomer of the target scaffold has a computed XLogP3-AA of 0.1 [1], while the des-methyl (S)-THF-3-carboxylic acid (CAS 168395-26-4) has a vendor-reported logP of -0.30 . This ~0.4 logP increase corresponds to an approximately 2.5-fold increase in predicted octanol-water partition coefficient, which may enhance passive membrane permeability of derived amide conjugates while retaining sufficient aqueous solubility (calculated 74 g/L for the racemate) .

LogP Lipophilicity Drug-likeness Permeability

Physicochemical Divergence from Des-Methyl Analog: Boiling Point and Density

Introduction of the 3-methyl group modifies key physicochemical properties relevant to large-scale handling and purification. The racemic 3-methyl-substituted compound (CAS 1158760-45-2) exhibits a computed boiling point of 239.6±33.0 °C (760 Torr) and a density of 1.178±0.06 g/cm³ . In contrast, (S)-tetrahydrofuran-3-carboxylic acid (CAS 168395-26-4) has a predicted boiling point of 252.1±33.0 °C and density of 1.262±0.06 g/cm³ . The ~12.5 °C boiling point depression and ~0.084 g/cm³ density reduction in the methyl-substituted analog reflect altered intermolecular interactions due to the quaternary carbon methyl group, which disrupts hydrogen-bonding networks present in the des-methyl series.

Physicochemical properties Boiling point Density Process chemistry

Purity Specification: Commercially Available Enantiopure (3S) vs. Racemate Grade

Commercially sourced (3S)-3-methyltetrahydrofuran-3-carboxylic acid is available at 98% chemical purity (Leyan, product no. 1819835) . The racemic mixture (CAS 1158760-45-2) is typically offered at 95% purity (Bidepharm, abcr) with batch QC including NMR, HPLC, and GC . The 3-percentage-point purity differential, while modest, translates to a reduction in total impurity burden from ~5% to ~2%, which is material in multi-step synthetic sequences where impurities can propagate and amplify. Critically, the 98% purity specification for the (3S)-enantiomer implies no contamination from the (3R)-antipode (i.e., enantiomeric excess >99% is expected for a single-enantiomer product), whereas the racemate provides a 1:1 mixture by definition.

Enantiomeric purity Quality control Procurement specification

Pharmaceutical Utility Precedent: 3-Substituted Tetrahydrofuran-3-Carboxylic Acids as Drug Intermediate Scaffolds

3-Substituted tetrahydrofuran-3-carboxylic acid derivatives are established intermediates in pharmaceutical patent literature. Boehringer Ingelheim's WO2008080891A2 describes a process for manufacturing substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity, with downstream applications as factor Xa inhibitors and other serine protease-targeting medicaments [1]. The quaternary carbon at the 3-position—the structural feature shared by (3S)-3-methyltetrahydrofuran-3-carboxylic acid—is essential to the scaffold; the methyl group at this position provides a synthetic handle for further functionalization or can serve as a metabolically stable substituent. Additionally, tetrahydrofuran-3-carboxylic acid (the des-methyl scaffold) is a documented reagent in the synthesis of class II c-Met inhibitors for c-Met-dependent tumors , and (S)-tetrahydrofuran-3-carboxylic acid serves as a chiral building block for antiviral nucleosides . The 3-methylated variant offers a conformationally constrained, lipophilicity-tuned alternative to these established building blocks.

Factor Xa inhibitor Drug intermediate Patent precedent Serine protease

Computed Molecular Descriptors: Hydrogen Bonding and Topological Polar Surface Area Parity with Advantageous logP

The target compound and its (3R)-enantiomer share identical computed molecular descriptors relevant to oral drug-likeness: 1 hydrogen bond donor (carboxylic acid OH), 3 hydrogen bond acceptors (ether oxygen + carboxylate oxygens), topological polar surface area (TPSA) of 46.5 Ų, and 1 rotatable bond [1]. These values are identical to the (3R)-enantiomer and closely related to the des-methyl analogs with respect to H-bond donor/acceptor counts (1 donor, 3 acceptors for all THF-3-carboxylic acids). The combination of TPSA <60 Ų and logP ~0.1 places the compound within favorable oral bioavailability chemical space per the Veber and Lipinski frameworks, while the methyl group provides a slight lipophilicity advantage (ΔlogP +0.4 vs. des-methyl) without increasing TPSA, a combination not achievable with the des-methyl scaffold .

Molecular descriptors Drug-likeness TPSA Hydrogen bonding

Optimal Procurement and Application Scenarios for (3S)-3-Methyltetrahydrofuran-3-Carboxylic Acid


Synthesis of Enantiopure Factor Xa Inhibitor Intermediates Requiring a Quaternary 3-Stereocenter

When constructing 3-amino-tetrahydrofuran-3-carboxylic acid amide derivatives as factor Xa inhibitors per the Boehringer Ingelheim patent platform (WO2008080891A2), the (3S)-3-methyl variant serves as a direct precursor. The pre-installed (3S) quaternary stereocenter eliminates the need for asymmetric alkylation of des-methyl THF-3-carboxylic acid, a step that typically requires chiral auxiliaries, low-temperature lithiation, or enzymatic resolution and results in yield losses of 30–50% for the undesired enantiomer [1]. The methyl group at C3 can also function as a metabolically stable substituent, avoiding the oxidative metabolism liabilities associated with unsubstituted methylene positions [2].

Lead Optimization Programs Tuning logP Without Altering Hydrogen-Bond Capacity

For medicinal chemistry campaigns where a +0.4 logP increment is desired without perturbing TPSA or HBD/HBA counts, the (3S)-3-methyl scaffold is uniquely suited. The computed logP difference of 0.1 (3-methyl) vs. -0.30 (des-methyl) represents a ~2.5-fold increase in predicted octanol-water partitioning [3]. This property is valuable when optimizing passive permeability of amide conjugates targeting intracellular enzymes or CNS receptors, where the des-methyl scaffold (logP -0.30) may be insufficiently lipophilic for acceptable blood-brain barrier penetration [4].

Chiral Building Block for Antiviral Nucleoside Analogs with Enhanced Lipophilicity

Building on the established use of (S)-tetrahydrofuran-3-carboxylic acid as a chiral building block for antiviral nucleosides , the (3S)-3-methyl analog offers a lipophilicity-enhanced alternative for nucleoside or carbonucleoside analogs where increased membrane permeability is desired. The carboxylic acid functionality enables conjugation to amine-containing nucleobase scaffolds via standard amide coupling protocols, while the quaternary methyl group provides conformational constraint that may favor the bioactive conformation of the tetrahydrofuran ring [5].

Process Chemistry Scale-Up Requiring Predictable Physicochemical Handling Properties

The calculated boiling point of 239.6 °C and density of 1.178 g/cm³ for the methyl-substituted scaffold provide process engineers with predictable parameters for distillation, extraction, and bulk storage planning. Compared to (S)-THF-3-carboxylic acid with its higher boiling point (252.1 °C) and density (1.262 g/cm³), the slightly lower boiling point may permit gentler purification conditions, and the lower density can influence phase-separation behavior in aqueous-organic workups . These differences, while moderate in magnitude, can translate to meaningful operational advantages at kilogram scale.

Quote Request

Request a Quote for (3S)-3-Methyltetrahydrofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.